CID 78068918
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as “CID 78068918” is a small molecule drug developed by Circle Pharma Inc. It is known for its dual inhibition of cyclin A and cyclin B, which are crucial proteins involved in cell cycle regulation. This compound is currently in phase 1 clinical trials for the treatment of various cancers, including lung cancer, breast cancer, and neuroendocrine tumors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CID 78068918 involves the formation of a macrocyclic structure that selectively inhibits the interaction between cyclin A and cyclin B. The synthetic route typically includes the following steps:
Formation of the Macrocycle: The initial step involves the cyclization of a linear precursor to form the macrocyclic core.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the cyclization and functionalization reactions.
Continuous Flow Chemistry: For improved efficiency and scalability, continuous flow reactors may be employed.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
CID 78068918 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of specific functional groups with others to enhance activity or selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include derivatives of this compound with modified functional groups that can potentially enhance its biological activity and selectivity.
科学的研究の応用
CID 78068918 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of cyclin A and cyclin B in cell cycle regulation.
Biology: The compound is employed in biological assays to investigate its effects on cell proliferation and apoptosis.
Medicine: This compound is being explored as a potential therapeutic agent for the treatment of various cancers, including lung cancer, breast cancer, and neuroendocrine tumors
Industry: The compound’s unique properties make it a valuable candidate for the development of new cancer therapies.
作用機序
CID 78068918 exerts its effects by selectively inhibiting the interaction between cyclin A and cyclin B, which are essential for cell cycle progression. By disrupting this interaction, the compound effectively halts cell proliferation and induces apoptosis in cancer cells. The molecular targets of this compound include cyclin A and cyclin B, and the pathways involved are primarily related to cell cycle regulation and apoptosis .
類似化合物との比較
Similar Compounds
Palbociclib: A cyclin-dependent kinase 4/6 inhibitor used in the treatment of breast cancer.
Ribociclib: Another cyclin-dependent kinase 4/6 inhibitor with similar applications.
Abemaciclib: A cyclin-dependent kinase 4/6 inhibitor with a broader range of cancer indications.
Uniqueness
CID 78068918 is unique in its dual inhibition of cyclin A and cyclin B, whereas the similar compounds listed above primarily target cyclin-dependent kinases. This dual inhibition provides a more comprehensive approach to disrupting cell cycle progression and offers potential advantages in treating cancers with high cyclin A and cyclin B expression .
特性
分子式 |
C4H7BrF2Si |
---|---|
分子量 |
201.08 g/mol |
InChI |
InChI=1S/C4H7BrF2Si/c5-2-1-3-8-4(6)7/h4H,1-3H2 |
InChIキー |
IPRJOMGNJGFHLS-UHFFFAOYSA-N |
正規SMILES |
C(C[Si]C(F)F)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。